Prmt5-IN-9

Description

Properties

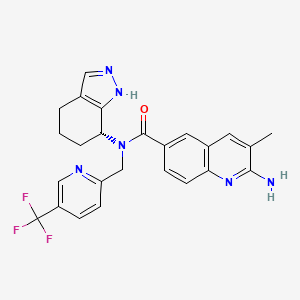

Molecular Formula |

C25H23F3N6O |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

2-amino-3-methyl-N-[(7R)-4,5,6,7-tetrahydro-1H-indazol-7-yl]-N-[[5-(trifluoromethyl)-2-pyridinyl]methyl]quinoline-6-carboxamide |

InChI |

InChI=1S/C25H23F3N6O/c1-14-9-17-10-15(5-8-20(17)32-23(14)29)24(35)34(21-4-2-3-16-11-31-33-22(16)21)13-19-7-6-18(12-30-19)25(26,27)28/h5-12,21H,2-4,13H2,1H3,(H2,29,32)(H,31,33)/t21-/m1/s1 |

InChI Key |

ZDDPOIHQWSXGDO-OAQYLSRUSA-N |

Isomeric SMILES |

CC1=CC2=C(C=CC(=C2)C(=O)N(CC3=NC=C(C=C3)C(F)(F)F)[C@@H]4CCCC5=C4NN=C5)N=C1N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)C(=O)N(CC3=NC=C(C=C3)C(F)(F)F)C4CCCC5=C4NN=C5)N=C1N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of PRMT5-IN-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action for the novel Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, PRMT5-IN-9. The content herein is curated for professionals in the fields of oncology research, drug discovery, and molecular biology, offering a comprehensive overview of the inhibitor's function, supported by quantitative data, experimental methodologies, and visual representations of its biological interactions.

Introduction to PRMT5 and its Role in Cancer

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair. PRMT5, in complex with its cofactor MEP50 (methylosome protein 50), is the primary enzyme responsible for symmetric dimethylarginine (sDMA) marks. Dysregulation and overexpression of PRMT5 have been implicated in various cancers, making it a compelling therapeutic target. Inhibition of PRMT5 can lead to cell cycle arrest, apoptosis, and suppression of tumor growth.

This compound: A Novel Inhibitor

This compound is a novel and potent inhibitor of PRMT5. While detailed public information regarding its specific binding mode and extensive cellular effects is limited, its high potency is demonstrated by a low nanomolar half-maximal inhibitory concentration (IC50). This guide synthesizes available data with established knowledge of PRMT5 inhibitor mechanisms to provide a comprehensive understanding.

Quantitative Inhibitory Activity

The primary quantitative measure of this compound's potency is its IC50 value, which represents the concentration of the inhibitor required to reduce the enzymatic activity of PRMT5 by 50%.

| Compound | Target | IC50 (µM) | Reference |

| This compound | PRMT5 | 0.01 |

Core Mechanism of Action

While the specific binding mode of this compound is not publicly detailed, PRMT5 inhibitors typically function through one of several mechanisms:

-

S-adenosylmethionine (SAM) Competitive Inhibition: These inhibitors bind to the SAM-binding pocket of PRMT5, preventing the binding of the methyl donor and thereby blocking the methyltransferase activity.

-

Substrate Competitive Inhibition: These compounds compete with the protein substrate for binding to the active site of PRMT5.

-

Protein-Protein Interaction (PPI) Inhibition: These inhibitors disrupt the interaction between PRMT5 and its essential cofactor, MEP50, which is necessary for full enzymatic activity.

Given its high potency, this compound is likely a highly specific binder to one of these key sites on the PRMT5 enzyme. The downstream consequence of this inhibition is a global reduction in symmetric dimethylarginine marks on PRMT5 substrates.

Impact on Histone Methylation

A primary function of PRMT5 is the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s), which are generally associated with transcriptional repression. Inhibition of PRMT5 by compounds like this compound is expected to lead to a decrease in these repressive histone marks, resulting in the altered expression of genes involved in cell cycle regulation and tumor suppression.

Disruption of RNA Splicing

PRMT5 plays a crucial role in the maturation of spliceosomes by methylating Sm proteins (SmB, SmD1, and SmD3). This process is essential for the proper assembly of small nuclear ribonucleoproteins (snRNPs). Inhibition of PRMT5 can lead to defects in pre-mRNA splicing, resulting in the production of aberrant proteins and ultimately triggering cell death.

Downstream Signaling Pathways Affected by PRMT5 Inhibition

Inhibition of PRMT5 has been shown to impact several key signaling pathways that are critical for cancer cell proliferation and survival.

-

PI3K/AKT/mTOR Pathway: PRMT5 can regulate the PI3K/AKT pathway. Inhibition of PRMT5 can lead to decreased phosphorylation of AKT and its downstream targets, thereby suppressing cell growth and survival signals.

-

ERK1/2 Pathway: The ERK1/2 signaling cascade is another pathway influenced by PRMT5 activity. Depending on the cellular context, PRMT5 can either promote or suppress this pathway.

-

p53 Pathway: PRMT5 inhibition can lead to the activation of the p53 tumor suppressor pathway. This can occur through the regulation of MDM4 splicing, a negative regulator of p53.

The following diagram illustrates the central role of PRMT5 and the points of intervention by an inhibitor like this compound.

Caption: General mechanism of PRMT5 inhibition by this compound.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize PRMT5 inhibitors.

Biochemical PRMT5 Activity Assay (Homogeneous Assay)

This assay quantifies the enzymatic activity of PRMT5 by detecting the product of the methylation reaction.

-

Reaction Setup: A reaction mixture is prepared containing the PRMT5/MEP50 enzyme complex, a biotinylated histone peptide substrate (e.g., H4), and the methyl donor SAM in an assay buffer.

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

-

Incubation: The reaction is incubated to allow for methylation to occur.

-

Detection: A detection reagent, often involving a specific antibody that recognizes the methylated substrate and a secondary detection system (e.g., AlphaLISA or HTRF), is added.

-

Signal Measurement: The signal, which is proportional to the amount of methylated product, is read on a plate reader.

-

Data Analysis: IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

Prmt5-IN-9: A Technical Deep Dive into its Discovery and Synthesis

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery and synthesis of Prmt5-IN-9, a novel and potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of epigenetic modulators and their therapeutic applications, particularly in oncology.

Introduction: The Role of PRMT5 in Disease

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in a variety of diseases, most notably in cancer, where its overexpression is often correlated with poor prognosis. This has positioned PRMT5 as a compelling therapeutic target for the development of novel anti-cancer agents.

A significant breakthrough in targeting PRMT5 has been the discovery of its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is an essential enzyme in the methionine salvage pathway. Its deletion, which occurs in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA). MTA can then bind to PRMT5, creating a unique conformational state that can be selectively targeted by a class of drugs known as MTA-cooperative inhibitors. This approach offers a promising therapeutic window for treating MTAP-deleted cancers while sparing normal tissues.

Discovery of this compound: An MTA-Cooperative Inhibitor

This compound was discovered through a dedicated research program aimed at identifying potent and selective MTA-cooperative inhibitors of PRMT5. The discovery process, as detailed in patent WO2021163344A1, involved the screening and optimization of a novel chemical scaffold. This compound, identified as "Example 9" within the patent, emerged as a lead compound due to its exceptional potency and selectivity.

Mechanism of Action

This compound functions as an MTA-cooperative inhibitor. In MTAP-deleted cancer cells where MTA levels are elevated, this compound binds to the MTA-bound PRMT5 complex with high affinity, effectively shutting down its methyltransferase activity. This selective inhibition in cancer cells, while having minimal effect on normal cells with functional MTAP and low MTA levels, forms the basis of its therapeutic potential.

A Technical Guide to the Role of PRMT5 Inhibition in Cancer Research: A Focus on GSK3326595

Disclaimer: The compound "Prmt5-IN-9" requested in the prompt is not identifiable in publicly available scientific literature or databases. Therefore, this guide focuses on a well-characterized, clinically evaluated PRMT5 inhibitor, GSK3326595 , as a representative example to fulfill the detailed requirements of the request.

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology. As the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) on both histone and non-histone proteins, PRMT5 plays a critical role in numerous cellular processes that are often dysregulated in cancer.[1][2] These processes include gene transcription, mRNA splicing, DNA damage response, and the regulation of key signaling pathways.[3][4][5] Upregulation of PRMT5 is observed in a wide array of malignancies, including lymphomas, breast, lung, and colorectal cancers, and often correlates with poor patient prognosis.[6] This has spurred the development of small molecule inhibitors aimed at attenuating its enzymatic activity.

GSK3326595 is a potent, selective, and reversible small molecule inhibitor of PRMT5.[7][8] Its mechanism of action involves binding to the substrate recognition site of PRMT5, thereby preventing the methylation of its targets.[1] A key consequence of PRMT5 inhibition by GSK3326595 is the modulation of mRNA splicing, which can lead to the activation of tumor suppressor pathways, such as the p53 pathway, through alternative splicing of the p53 regulator, MDM4.[9][] This guide provides an in-depth technical overview of the role of PRMT5 inhibition in cancer research, using GSK3326595 as a central example. It covers its mechanism of action, quantitative preclinical and clinical data, detailed experimental protocols, and the key signaling pathways involved.

Quantitative Data

The following tables summarize the available quantitative data for the PRMT5 inhibitor GSK3326595 and related compounds, providing insights into its biochemical potency, cellular activity, and clinical efficacy.

Table 1: Biochemical and Cellular Potency of PRMT5 Inhibitors

| Compound | Assay Type | Target/Substrate | IC50 (nM) | Cell Line | Reference |

| GSK3326595 | Biochemical | PRMT5/MEP50 (Histone H4 peptide) | 5.9 - 19.7 | - | [9] |

| GSK3326595 | Biochemical | PRMT5/MEP50 (SmD3 peptide) | 5.9 - 19.7 | - | [9] |

| EPZ015666 | Biochemical | PRMT5/MEP50 | 22 | - | [2] |

| Compound 20 | Biochemical | PRMT5 | 4.2 | - | [] |

| GSK3326595 | Cellular (sDMA) | Endogenous substrates | Dose-dependent decrease | Z-138 | [9] |

| GSK3326595 | Proliferation | Various lymphoma & breast cancer | Potent inhibition | Z-138, MCF-7, etc. | [9] |

Table 2: Preclinical In Vivo Efficacy of GSK3326595

| Cancer Model | Dosing Schedule | % Tumor Growth Inhibition (TGI) | Key Findings | Reference |

| Z-138 Mantle Cell Lymphoma Xenograft | 25 mg/kg BID | 52.1% | Statistically significant dose-dependent anti-tumor effect. | [11] |

| Z-138 Mantle Cell Lymphoma Xenograft | 50 mg/kg BID | 88.0% | Dose-dependent decrease in tumor sDMA levels. | [11] |

| Z-138 Mantle Cell Lymphoma Xenograft | 100 mg/kg BID | 106.1% | Treatment holiday showed durable response. | [11] |

| Z-138 Mantle Cell Lymphoma Xenograft | 200 mg/kg QD | 102.8% | QD dosing also effective. | [11] |

| REC-1 Mantle Cell Lymphoma Xenograft (p53 mutant) | 100 mg/kg BID | 55% | Reduced activity in p53 mutant model. | [11] |

Table 3: Clinical Efficacy of GSK3326595 (Phase 1 METEOR-1 Trial)

| Tumor Type | Number of Patients (n) | Overall Response Rate (ORR) | Key Responses | Reference |

| Adenoid Cystic Carcinoma | 50 | - | 2 Partial Responses (PR) | [12] |

| ER-positive Breast Cancer | 47 | - | 1 Partial Response (PR) | [12] |

| Non-Hodgkin Lymphoma | 29 | 10% | 2 Complete Responses (CR) | [12] |

Table 4: Clinical Efficacy of GSK3326595 (Phase I/II in Myeloid Neoplasms)

| Disease | Number of Patients (n) | Clinical Benefit Rate (CBR) | Key Responses | Reference |

| Relapsed/Refractory Myeloid Neoplasms | 30 | 17% | 1 marrow CR (mCR), 4 Stable Disease (SD) >8 weeks | [7][8] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize PRMT5 inhibitors like GSK3326595.

PRMT5/MEP50 Biochemical Activity Assay (Radiometric)

This protocol is adapted from standard radiometric methyltransferase assays used for inhibitor screening.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the enzymatic activity of purified human PRMT5/MEP50 complex.

-

Materials:

-

Recombinant human PRMT5/MEP50 complex.

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

-

Histone H4 peptide (e.g., H4 (1-15)-Biotin) or other suitable substrate.

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM EDTA, 2 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.[13]

-

Test compound (e.g., GSK3326595) serially diluted in DMSO.

-

Stop Solution: Trichloroacetic acid (TCA) or S-adenosyl-L-homocysteine (SAH).

-

Filter plates (e.g., phosphocellulose).

-

Scintillation fluid and microplate scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, PRMT5/MEP50 enzyme (e.g., 5 nM), and the histone H4 peptide substrate (e.g., 40 nM).[14]

-

Add serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Initiate the methyltransferase reaction by adding [³H]-SAM (e.g., 1 µM).[14]

-

Incubate the plate at 30°C for a defined period (e.g., 90 minutes) within the linear range of the reaction.[13]

-

Terminate the reaction by adding stop solution.

-

Transfer the reaction mixture to a filter plate to capture the [³H]-methylated peptide substrate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 7.5% phosphoric acid) to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to the dried filter plate and measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

-

Cellular Symmetric Dimethylarginine (sDMA) Western Blot

This protocol is used to assess the pharmacodynamic effect of a PRMT5 inhibitor on its target in a cellular context.

-

Objective: To measure the levels of total cellular sDMA in cancer cells following treatment with a test compound.

-

Materials:

-

Cancer cell line of interest (e.g., Z-138, MCF-7).[15]

-

Cell culture medium and supplements.

-

Test compound (e.g., GSK3326595).

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

-

Primary Antibodies: Rabbit anti-sDMA motif antibody, loading control antibody (e.g., anti-GAPDH or anti-β-actin).[16]

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of the test compound or DMSO for a specified duration (e.g., 48-72 hours).

-

Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.[17]

-

Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[18]

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein amounts, add Laemmli sample buffer, and denature by heating at 95-100°C for 5 minutes.[17]

-

Separate protein lysates (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe for the loading control antibody.

-

Quantify band intensities to determine the relative reduction in sDMA levels.

-

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a typical mouse xenograft study to evaluate the anti-tumor activity of a PRMT5 inhibitor.

-

Objective: To assess the in vivo efficacy of a test compound in a subcutaneous tumor xenograft model.

-

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice).

-

Cancer cell line (e.g., Z-138 mantle cell lymphoma).[11]

-

Matrigel or PBS for cell suspension.

-

Test compound (e.g., GSK3326595) formulated for oral gavage (e.g., in 0.5% HPMC).

-

Vehicle control.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously implant cancer cells (e.g., 5-10 x 10⁶ cells in Matrigel/PBS) into the flank of each mouse.

-

Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., 100 mg/kg, twice daily (BID), by oral gavage).[11]

-

Measure tumor volumes with calipers (Volume = (Length x Width²)/2) and record mouse body weights 2-3 times per week.

-

Continue treatment for a specified period (e.g., 21 days).[11]

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., sDMA western blot).

-

Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.

-

Monitor for any signs of toxicity, such as significant body weight loss.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by PRMT5 inhibition and a typical experimental workflow for inhibitor characterization.

Signaling Pathways

// Nodes PRMT5 [label="PRMT5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSK3326595 [label="GSK3326595", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Splicing [label="mRNA Splicing\nModulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MDM4 [label="MDM4\n(Alternative Splicing)", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53\n(Activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; p21 [label="p21", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; EGFR_AKT [label="EGFR/PI3K/Akt\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histones [label="Histones (H3, H4)\n(sDMA)", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription [label="Transcriptional\nRepression/Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TumorSuppressorGenes [label="Tumor Suppressor\nGenes (Upregulation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oncogenes [label="Oncogenes\n(Downregulation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GSK3326595 -> PRMT5 [arrowhead=tee, color="#202124"]; PRMT5 -> Splicing [label=" regulates", fontsize=8, fontcolor="#5F6368"]; PRMT5 -> EGFR_AKT [label=" regulates", fontsize=8, fontcolor="#5F6368"]; PRMT5 -> Histones [label=" methylates", fontsize=8, fontcolor="#5F6368"]; Splicing -> MDM4; MDM4 -> p53 [arrowhead=tee]; p53 -> p21; p21 -> CellCycleArrest; p53 -> Apoptosis; EGFR_AKT -> Proliferation; Histones -> Transcription; Transcription -> TumorSuppressorGenes; Transcription -> Oncogenes; CellCycleArrest -> Proliferation [arrowhead=tee]; Apoptosis -> Proliferation [arrowhead=tee]; TumorSuppressorGenes -> Proliferation [arrowhead=tee]; Oncogenes -> Proliferation; } .dot Caption: Key signaling pathways modulated by PRMT5 inhibition.

Experimental Workflow

// Nodes start [label="Start:\nIdentify PRMT5\nas a Target", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; biochem [label="1. Biochemical Assay\n(e.g., Radiometric)", fillcolor="#FBBC05", fontcolor="#202124"]; cellular_pd [label="2. Cellular PD Assay\n(sDMA Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cellular_prolif [label="3. Cellular Proliferation\nAssay (e.g., MTT/CTG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; invivo [label="4. In Vivo Efficacy\n(Xenograft Model)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pk_pd [label="5. In Vivo PK/PD\n(Plasma/Tumor Analysis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; tox [label="6. Toxicology Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; clinical [label="7. Clinical Trials\n(Phase I/II)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> biochem [color="#202124"]; biochem -> cellular_pd [label="Lead Compound", fontsize=8, fontcolor="#5F6368", color="#202124"]; cellular_pd -> cellular_prolif [color="#202124"]; cellular_prolif -> invivo [label="Candidate Selection", fontsize=8, fontcolor="#5F6368", color="#202124"]; invivo -> pk_pd [color="#202124"]; pk_pd -> tox [color="#202124"]; tox -> clinical [label="IND Enabling", fontsize=8, fontcolor="#5F6368", color="#202124"]; } .dot Caption: Workflow for PRMT5 inhibitor characterization.

Conclusion

The inhibition of PRMT5 represents a promising strategy in cancer therapy, targeting a key enzyme involved in fundamental cellular processes that drive tumorigenesis. GSK3326595 serves as a valuable tool and clinical candidate that has helped to elucidate the therapeutic potential and biological consequences of PRMT5 inhibition. Preclinical data robustly demonstrate its ability to inhibit PRMT5 activity, leading to anti-proliferative effects and tumor growth inhibition, particularly in hematological malignancies. While clinical activity as a monotherapy has been modest, the findings from trials like METEOR-1 have provided crucial insights into responsive tumor types and the safety profile of this class of drugs.[6][12] Future research will likely focus on identifying predictive biomarkers to select patient populations who will benefit most from PRMT5 inhibition and exploring rational combination therapies to enhance efficacy and overcome resistance. The technical methodologies and pathways detailed in this guide provide a framework for the continued investigation and development of PRMT5 inhibitors in oncology.

References

- 1. Facebook [cancer.gov]

- 2. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT5 function and targeting in cancer [cell-stress.com]

- 5. Role of PRMT1 and PRMT5 in Breast Cancer [mdpi.com]

- 6. onclive.com [onclive.com]

- 7. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. onclive.com [onclive.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 16. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit mAb mix | Cell Signaling Technology [cellsignal.com]

- 17. Sample preparation for western blot | Abcam [abcam.com]

- 18. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

Prmt5-IN-9 as a Chemical Probe for PRMT5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation, playing a key role in a multitude of processes including gene transcription, RNA splicing, and signal transduction. As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its dysregulation has been implicated in various cancers, making it a compelling target for therapeutic intervention. Prmt5-IN-9 is a novel small molecule inhibitor of PRMT5, serving as a chemical probe to investigate the biological functions of this enzyme. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, and outlines experimental protocols for its use.

Biochemical and Cellular Activity of this compound

This compound has been identified as a potent inhibitor of PRMT5. The primary quantitative measure of its activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Parameter | Value | Reference |

| Biochemical IC50 | 0.01 µM |

PRMT5 Signaling Pathways

PRMT5 exerts its influence on cellular function through various signaling pathways. Understanding these pathways is crucial for contextualizing the effects of this compound. PRMT5 has been shown to be involved in the regulation of key cellular processes through its methyltransferase activity.

Diagram: Overview of PRMT5-Mediated Signaling

Caption: PRMT5 signaling overview.

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize PRMT5 inhibitors. These should be adapted and optimized for specific experimental conditions and cell types.

Biochemical Assay for PRMT5 Activity

This protocol outlines a common method to determine the in vitro enzymatic activity of PRMT5.

Diagram: Biochemical Assay Workflow

Caption: Workflow for a biochemical PRMT5 assay.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.1 mg/mL BSA, 1 mM DTT).

-

Dilute recombinant human PRMT5/MEP50 complex in the reaction buffer.

-

Prepare a stock solution of a suitable substrate, such as a biotinylated histone H4 peptide (e.g., residues 1-21).

-

Prepare a stock solution of S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM).

-

Prepare serial dilutions of this compound in DMSO.

-

-

Reaction Setup:

-

In a 96-well plate, add the reaction buffer, diluted PRMT5/MEP50 complex, and the histone H4 peptide substrate.

-

Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the plate at room temperature for 15-30 minutes.

-

-

Reaction Initiation and Incubation:

-

Initiate the methyltransferase reaction by adding [3H]-SAM to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Detection:

-

Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid or a high concentration of non-radioactive SAM).

-

Transfer the reaction mixture to a filter plate (e.g., streptavidin-coated to capture the biotinylated peptide).

-

Wash the wells to remove unincorporated [3H]-SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Assay for Histone Methylation (Western Blot)

This protocol describes how to assess the effect of this compound on the levels of symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) in cultured cells.

Diagram: Western Blot Workflow for Histone Methylation

Caption: Western blot workflow for histone methylation.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line to 70-80% confluency.

-

Treat the cells with increasing concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

-

Histone Extraction:

-

Harvest the cells and wash with PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Alternatively, perform an acid extraction protocol specifically for histones.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for H4R3me2s overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

To ensure equal loading, probe a parallel blot or strip and re-probe the same blot with an antibody against total histone H4.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the H4R3me2s signal to the total histone H4 signal to determine the relative change in methylation.

-

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Diagram: In Vivo Xenograft Study Workflow

Unraveling the Biological Landscape of Prmt5-IN-9: An In-depth Technical Guide

Despite a comprehensive search of publicly available scientific literature and databases, no specific information, biological data, or experimental protocols could be found for a compound designated as "Prmt5-IN-9." This suggests that "this compound" may be an internal, unpublished, or non-standardized identifier for a Protein Arginine Methyltransferase 5 (PRMT5) inhibitor.

Therefore, this guide will provide a comprehensive overview of the well-established biological effects of PRMT5 inhibition, drawing upon data from known and characterized PRMT5 inhibitors. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PRMT5. We will explore the general mechanism of action, summarize key quantitative data from representative inhibitors, detail common experimental protocols, and visualize the core signaling pathways involved.

The Central Role of PRMT5 in Cellular Processes

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in a multitude of cellular processes, including:

-

Gene Expression: PRMT5-mediated histone methylation, particularly on H4R3, H3R8, H2AR3, and H3R2, is predominantly associated with transcriptional repression.[1][3] By modifying chromatin structure, PRMT5 can silence tumor suppressor genes and other regulatory genes.[3][4]

-

RNA Splicing: PRMT5 is essential for the proper assembly of the spliceosome, a cellular machine responsible for processing pre-mRNA into mature mRNA.

-

DNA Damage Response: The enzyme is implicated in the cellular response to DNA damage, a critical process for maintaining genomic integrity.[1][5]

-

Cell Cycle Control and Proliferation: PRMT5 influences cell cycle progression and is frequently overexpressed in various cancers, where it promotes cell proliferation.[6][7]

-

Signal Transduction: PRMT5 can methylate key signaling proteins, thereby modulating their activity and influencing major pathways such as the PI3K/AKT/mTOR and ERK signaling cascades.[6]

Given its widespread involvement in fundamental cellular functions, dysregulation of PRMT5 activity is linked to the development and progression of numerous diseases, most notably cancer.[7][8] This has made PRMT5 a highly attractive target for therapeutic intervention.

Mechanism of Action of PRMT5 Inhibitors

PRMT5 inhibitors are small molecules designed to block the enzymatic activity of PRMT5. They can be broadly categorized based on their mechanism of action:

-

S-adenosylmethionine (SAM) Competitive Inhibitors: These inhibitors bind to the same site as the methyl donor SAM, preventing the transfer of a methyl group to the substrate.

-

Substrate Competitive Inhibitors: These molecules compete with the protein substrate for binding to the active site of PRMT5.

-

Allosteric Inhibitors: These inhibitors bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic activity.

-

Protein-Protein Interaction (PPI) Inhibitors: A newer class of inhibitors aims to disrupt the interaction between PRMT5 and its essential cofactor, MEP50 (methylosome protein 50), which is crucial for its enzymatic activity.[5]

Quantitative Biological Data of Representative PRMT5 Inhibitors

To provide a quantitative understanding of the potency of PRMT5 inhibition, the following table summarizes key data for several well-characterized inhibitors. It is important to note that these values are context-dependent and can vary based on the specific assay conditions and cell lines used.

| Inhibitor Name | Type | Target | IC50 (nM) | Cell-based Assay | Reference |

| GSK3326595 | Substrate Competitive | PRMT5/MEP50 | 9.2 | MV-4-11 cell proliferation | [8] |

| LLY-283 | SAM Competitive | PRMT5 | - | Inhibition of SmBB' symmetric dimethylation | [9] |

| GSK591 | Chemical Probe | PRMT5 | - | Dose-dependent decrease in SmBB' symmetric dimethylation | [9] |

| Compound 20 | THIQ derivative | PRMT5 | 4.2 | MV-4-11 cell proliferation | [8] |

| Hemiaminal 9 | Covalent | PRMT5 | 11 | PRMT5/MEP50 biochemical assay | [10] |

Key Experimental Protocols for Assessing PRMT5 Inhibition

The evaluation of PRMT5 inhibitors involves a range of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.

Biochemical Assays

-

Enzymatic Activity Assays: These assays directly measure the catalytic activity of PRMT5. A common method is the radioisotope-based filter assay, which uses S-adenosyl-L-[methyl-3H]methionine as the methyl donor and a specific histone peptide (e.g., H4) as the substrate. The amount of incorporated radioactivity is then quantified.[11] Another approach is the AlphaLISA assay, a non-radioactive, bead-based immunoassay that can be adapted for high-throughput screening.[11]

Cell-Based Assays

-

Western Blotting for Symmetric Dimethylarginine (sDMA): This is a fundamental assay to confirm target engagement in a cellular context. Cells are treated with the inhibitor, and cell lysates are analyzed by Western blotting using an antibody specific for the sDMA mark on PRMT5 substrates, such as SmD3 or histone H4. A reduction in the sDMA signal indicates successful inhibition of PRMT5 activity.[8]

-

Cell Proliferation Assays (e.g., MTT, CellTiter-Glo): These assays are used to assess the impact of PRMT5 inhibition on cancer cell growth. Cells are treated with a range of inhibitor concentrations, and cell viability is measured over time.[6]

-

Apoptosis Assays (e.g., Annexin V/PI Staining): To determine if the observed decrease in cell proliferation is due to cell death, apoptosis assays are performed. Annexin V staining identifies early apoptotic cells, while propidium iodide (PI) stains late apoptotic and necrotic cells.[7]

-

Chromatin Immunoprecipitation (ChIP)-qPCR: This technique is used to investigate the effect of PRMT5 inhibition on the methylation of specific histone residues at the promoter regions of target genes. By using an antibody against a specific histone mark (e.g., H4R3me2s), researchers can quantify the changes in histone methylation at specific gene loci upon inhibitor treatment.[3]

-

Gene Expression Analysis (RT-qPCR, RNA-seq): To understand the downstream consequences of PRMT5 inhibition on gene regulation, changes in the expression of PRMT5 target genes are measured using reverse transcription-quantitative PCR (RT-qPCR) or RNA sequencing (RNA-seq).[5]

Visualizing the Impact of PRMT5 Inhibition

The following diagrams illustrate key concepts related to PRMT5 function and inhibition.

Caption: General mechanism of PRMT5-catalyzed methylation and its inhibition.

References

- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural biology and chemistry of protein arginine methyltransferases - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00269E [pubs.rsc.org]

- 3. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stat.purdue.edu [stat.purdue.edu]

- 5. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Overexpression of PRMT5 Promotes Tumor Cell Growth and Is Associated with Poor Disease Prognosis in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells [jove.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

The Impact of PRMT5 Inhibition on Histone Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in epigenetic regulation, primarily catalyzing the symmetric dimethylation of arginine residues on histones and other proteins. This activity is integral to a multitude of cellular processes, including transcriptional regulation, cell cycle control, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the effects of PRMT5 inhibitors on histone methylation. While this guide was initially intended to focus on a specific compound, Prmt5-IN-9, a comprehensive search of publicly available scientific literature and databases yielded no specific information on this inhibitor. Therefore, this document will focus on the effects of potent and selective PRMT5 inhibitors as a class of compounds, using data from well-characterized inhibitors to illustrate their mechanism of action and impact on histone methylation.

Introduction to PRMT5 and Histone Methylation

PRMT5 is a Type II protein arginine methyltransferase that, in complex with its essential cofactor MEP50 (Methylosome Protein 50), catalyzes the transfer of two methyl groups from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues, resulting in symmetric dimethylarginine (sDMA).[1][2] Key histone substrates of PRMT5 include Histone H4 at arginine 3 (H4R3), Histone H3 at arginine 8 (H3R8), and Histone H2A at arginine 3 (H2AR3).[3][4][5] The symmetric dimethylation of these residues, particularly H4R3me2s and H3R8me2s, is generally associated with transcriptional repression.[4][6][7] PRMT5-mediated histone methylation plays a crucial role in silencing tumor suppressor genes and regulating the expression of genes involved in cell proliferation and survival.[6][8]

Mechanism of Action of PRMT5 Inhibitors

PRMT5 inhibitors are small molecules designed to block the catalytic activity of the PRMT5/MEP50 complex. Most current inhibitors are competitive with the methyl donor, SAM, binding to the SAM-binding pocket of PRMT5 and preventing the transfer of methyl groups to substrate arginines.[9] By inhibiting PRMT5, these compounds prevent the symmetric dimethylation of its histone targets. This leads to a global reduction in sDMA marks, such as H4R3me2s and H3R8me2s, which can reactivate the expression of silenced tumor suppressor genes and induce anti-proliferative effects in cancer cells.

Quantitative Effects of PRMT5 Inhibitors on Histone Methylation

The efficacy of PRMT5 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their ability to reduce global levels of specific histone methylation marks in cellular assays. The following tables summarize publicly available data for representative, well-characterized PRMT5 inhibitors.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| LLY-283 | PRMT5/MEP50 | Radioactive | 22 ± 3 | [9] |

| EPZ015666 | PRMT5/MEP50 | Radioactive | 30 ± 3 | [10] |

| Compound 15 | PRMT5/MEP50 | Radioactive | 18 ± 1 | [10] |

| Compound 17 | PRMT5/MEP50 | Radioactive | 12 ± 1 | [10] |

| PRMT5:MEP50 PPI Inhibitor | PRMT5:MEP50 Interaction | Cell-based | 430.2 | [11] |

Table 1: In Vitro Inhibitory Activity of Selected PRMT5 Inhibitors. This table presents the IC50 values of various PRMT5 inhibitors, demonstrating their potency in biochemical assays.

| Inhibitor | Cell Line | Histone Mark | % Reduction | Reference |

| Compound 17 | LNCaP | H4R3me2s | 65% | [8] |

| PRMT5 shRNA | Mouse Embryonic Fibroblasts | H4R3me2s | ~85% | [12] |

Table 2: Cellular Effects of PRMT5 Inhibition on Histone Methylation. This table highlights the impact of PRMT5 inhibition on the levels of specific histone methylation marks within cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of PRMT5 inhibitors on histone methylation.

In Vitro PRMT5 Enzymatic Assay (Radioactive)

This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a histone peptide substrate.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (1-21) substrate

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

PRMT5 inhibitor (e.g., this compound)

-

96-well filter plates

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, histone H4 peptide substrate, and the PRMT5 inhibitor at various concentrations.

-

Initiate the reaction by adding the PRMT5/MEP50 enzyme complex.

-

Add [³H]-SAM to the reaction mixture and incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding trichloroacetic acid (TCA).

-

Transfer the reaction mixture to a filter plate to capture the precipitated, methylated peptide.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.[13][14]

Western Blotting for Histone Methylation

This technique is used to quantify the global levels of specific histone methylation marks in cells treated with a PRMT5 inhibitor.

Materials:

-

Cell culture reagents

-

PRMT5 inhibitor

-

Lysis buffer (e.g., RIPA buffer)

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-H4R3me2s, anti-H3R8me2s, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Culture cells to the desired confluency and treat with the PRMT5 inhibitor or vehicle control for a specified time.

-

Lyse the cells and extract total protein.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the specific histone modification overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of the histone modification to the total histone levels.[15][16][17]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the genome-wide localization of specific histone modifications.

Materials:

-

Cell culture reagents

-

PRMT5 inhibitor

-

Formaldehyde for cross-linking

-

Lysis and sonication buffers

-

Antibody specific for the histone mark of interest (e.g., anti-H4R3me2s)

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Treat cells with the PRMT5 inhibitor or vehicle control.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and shear the chromatin into small fragments by sonication.

-

Immunoprecipitate the chromatin with an antibody specific for the histone modification of interest.

-

Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Analyze the sequencing data to identify regions of the genome enriched for the histone modification.[18]

Visualizing Workflows and Pathways

Experimental Workflow

Caption: Workflow for characterizing a PRMT5 inhibitor's effect on histone methylation.

Signaling Pathway

Caption: PRMT5-mediated histone methylation and its inhibition.

Conclusion

PRMT5 is a key epigenetic regulator whose activity is frequently elevated in cancer. Potent and selective inhibitors of PRMT5 effectively reduce the levels of repressive histone methylation marks, such as H4R3me2s and H3R8me2s. This leads to the reactivation of tumor suppressor genes and provides a promising avenue for cancer therapy. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers and drug developers working to understand and target the critical role of PRMT5 in histone methylation and disease. Further investigation into novel PRMT5 inhibitors will continue to advance our understanding of epigenetic regulation and provide new therapeutic opportunities.

References

- 1. researchgate.net [researchgate.net]

- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT5-mediated histone arginine methylation antagonizes transcriptional repression by polycomb complex PRC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein arginine methyltransferase 5 - Wikipedia [en.wikipedia.org]

- 6. Human SWI/SNF-Associated PRMT5 Methylates Histone H3 Arginine 8 and Negatively Regulates Expression of ST7 and NM23 Tumor Suppressor Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Portal [scholarship.miami.edu]

- 8. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. academic.oup.com [academic.oup.com]

- 13. mdanderson.org [mdanderson.org]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histone western blot protocol | Abcam [abcam.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Impact of PRMT5 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of numerous cellular processes and a compelling therapeutic target in oncology and other diseases. As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of gene expression, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity is frequently observed in various cancers, often correlating with poor prognosis, which has spurred the development of potent and selective PRMT5 inhibitors.

While the specific inhibitor "Prmt5-IN-9" is not prominently documented in scientific literature, this guide will provide a comprehensive overview of the cellular impact of well-characterized PRMT5 inhibitors such as JNJ-64619178, GSK3326595, PRT543, and PRT811. We will delve into their effects on key cellular pathways, present quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for assessing the activity of these inhibitors.

The Role of PRMT5 in Cellular Homeostasis and Disease

PRMT5, in complex with its binding partner MEP50 (methylosome protein 50), is the primary enzyme responsible for symmetric dimethylarginine (sDMA) marks. These modifications can have profound effects on protein function and cellular signaling.

Key functions of PRMT5 include:

-

Epigenetic Regulation: PRMT5-mediated methylation of histones, such as H4R3, H2AR3, and H3R8, is generally associated with transcriptional repression. It plays a role in silencing tumor suppressor genes, thereby promoting cancer cell proliferation.

-

RNA Splicing: PRMT5 methylates components of the spliceosome machinery, including Sm proteins. This is crucial for the proper assembly and function of the spliceosome, and inhibition of PRMT5 can lead to widespread changes in pre-mRNA splicing.

-

Signal Transduction: PRMT5 can directly methylate and modulate the activity of key signaling proteins, influencing pathways such as the p53 tumor suppressor network, PI3K/AKT, and WNT/β-catenin signaling.

-

DNA Damage Response: PRMT5 is implicated in the regulation of proteins involved in DNA repair pathways, and its inhibition can sensitize cancer cells to DNA-damaging agents.

Given its central role in these fundamental cellular processes, the inhibition of PRMT5 presents a promising therapeutic strategy for a variety of cancers.

Impact of PRMT5 Inhibition on Cellular Pathways

The therapeutic rationale for targeting PRMT5 lies in its multifaceted role in sustaining oncogenic signaling and cellular processes. Inhibition of PRMT5 disrupts these functions, leading to anti-tumor effects through various mechanisms.

Modulation of the p53 Pathway

PRMT5 inhibition has been shown to activate the p53 tumor suppressor pathway. The inhibitor GSK3326595, for example, induces alternative splicing of MDM4, a negative regulator of p53. This leads to increased levels of functional p53 and its downstream target, the cell cycle inhibitor p21, resulting in cell cycle arrest and apoptosis.

Caption: Impact of PRMT5 Inhibition on the p53 Pathway.

Disruption of RNA Splicing

A major consequence of PRMT5 inhibition is the disruption of pre-mRNA splicing. Inhibitors like JNJ-64619178 have been shown to increase the number of non-canonical splicing events, such as exon skipping and intron retention. This can lead to the production of non-functional proteins or the degradation of transcripts, ultimately contributing to cancer cell death. Mutations in splicing factors are associated with increased sensitivity to PRMT5 inhibitors in certain hematological malignancies.

Attenuation of Pro-Survival Signaling

PRMT5 is known to positively regulate several pro-survival signaling pathways. In lymphoma, PRMT5 promotes WNT/β-catenin and AKT/GSK3β signaling. Inhibition of PRMT5 leads to decreased expression of WNT/β-catenin target genes like CYCLIN D1 and c-MYC, and reduced phosphorylation of AKT. More recent studies have shown that PRMT5 can directly methylate and activate AKT, promoting tumor metastasis.

Caption: PRMT5 Regulation of Pro-Survival Signaling Pathways.

Quantitative Data on PRMT5 Inhibitors

The following tables summarize key quantitative data for several well-characterized PRMT5 inhibitors.

Table 1: In Vitro Potency of PRMT5 Inhibitors

| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |

| JNJ-64619178 | PRMT5/MEP50 | 0.14 | In vitro enzyme assay | |

| GSK3326595 | PRMT5/MEP50 | 5.9 - 19.7 | Inhibition of peptide methylation | |

| PRMT5/MEP50 | 6.2 | In vitro enzyme assay | ||

| PRT543 | PRMT5/MEP50 | 10.8 | Scintillation proximity assay | |

| PRT811 | PRMT5/MEP50 | 3.9 | In vitro enzyme assay | |

| Brain Cancer Cell Lines | 29 - 134 | Cell proliferation assay |

Table 2: Clinical Trial Data for PRMT5 Inhibitors

| Inhibitor | Phase | Cancer Type(s) | Key Findings | Reference |

| PRT543 | Phase I | Adenoid Cystic Carcinoma | Tolerable safety profile; ORR of 2%, stable disease in 70% of patients. Median PFS of 5.9 months. | |

| PRT811 | Phase I | Recurrent High-Grade Glioma, Uveal Melanoma | Acceptable safety profile and clinical activity observed. Recommended Phase 2 dose of 600 mg daily. | |

| JNJ-64619178 | Phase I | Lower-Risk Myelodysplastic Syndromes | Tolerable dose identified, but no evidence of clinical benefit in this patient population. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PRMT5 inhibitor activity. Below are representative protocols for key experiments.

In Vitro PRMT5 Enzyme Inhibition Assay (Homogeneous Assay)

This protocol is adapted from commercially available assay kits (e.g., BPS Bioscience PRMT5 Homogeneous Assay Kit).

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PRMT5 enzymatic activity.

Materials:

-

Purified recombinant PRMT5/MEP50 complex

-

Biotinylated histone H4 peptide substrate

-

S-adenosylmethionine (SAM)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100)

-

Detection reagents (e.g., AlphaLISA acceptor beads and donor beads)

-

Test compound serially diluted in DMSO

-

384-well microplate

Procedure:

-

Prepare a master mix containing assay buffer, PRMT5/MEP50 enzyme, and the biotinylated substrate.

-

Add a small volume of the serially diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Initiate the reaction by adding the master mix to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow for the methylation reaction to proceed.

-

Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

-

Add the detection reagents (e.g., acceptor beads conjugated with an antibody specific for the methylated substrate and streptavidin-coated donor beads) and incubate in the dark.

-

Read the plate on a suitable plate reader (e.g., AlphaScreen-enabled reader).

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This protocol assesses the effect of a PRMT5 inhibitor on the viability and proliferation of cancer cell lines.

Objective: To determine the effect of a PRMT5 inhibitor on the growth of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

PRMT5 inhibitor

-

96-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PRMT5 inhibitor or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours to 10 days).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well, following the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the DMSO-treated control and plot the results to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis for Target Engagement

This protocol is used to assess the inhibition of PRMT5 activity in cells by measuring the levels of symmetric dimethylation on a known substrate, such as SmD3 or SmBB'.

Objective: To confirm that the PRMT5 inhibitor engages its target in a cellular context.

Materials:

-

Cell lysate from cells treated with the PRMT5 inhibitor

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (e.g., anti-sDMA, anti-SmD3, anti-actin or tubulin as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the PRMT5 inhibitor for a specified time.

-

Lyse the cells in cold RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the sDMA mark or a specific methylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to determine the reduction in sDMA levels in treated versus untreated cells.

Caption: General Workflow for Preclinical Evaluation of PRMT5 Inhibitors.

Conclusion

PRMT5 is a multifaceted enzyme with critical roles in cellular processes that are often hijacked in cancer. The development of PRMT5 inhibitors represents a promising therapeutic avenue, with several agents demonstrating potent anti-tumor activity in preclinical models and early clinical trials. The impact of these inhibitors is far-reaching, affecting key cellular pathways including p53 signaling, RNA splicing, and pro-survival cascades. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development

Prmt5-IN-9: A Technical Guide for Studying Symmetric Arginine Dimethylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Prmt5-IN-9, a novel and potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), for the study of symmetric arginine dimethylation (sDMA). This document details the biochemical properties of this compound, offers experimental protocols for its use, and visualizes its role within key cellular signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor of PRMT5, the primary enzyme responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity is implicated in various diseases, particularly cancer, making it a significant target for therapeutic intervention. This compound serves as a valuable research tool for elucidating the specific functions of PRMT5 and the consequences of its inhibition.

Quantitative Data

The following table summarizes the key quantitative data for this compound and provides a comparison with other commonly used PRMT5 inhibitors.

| Inhibitor | IC50 (nM) | Target | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Citation(s) |

| This compound | 10 | PRMT5 | C25H23F3N6O | 480.48 | 2691869-52-8 | [1][2][3] |

| Prmt5-IN-1 | 11 | PRMT5/MEP50 | Not Available | Not Available | Not Available | |

| EPZ015666 (GSK3235025) | 22 | PRMT5 | Not Available | Not Available | Not Available | |

| GSK591 (EPZ015866) | 4 | PRMT5 | Not Available | Not Available | Not Available | |

| JNJ-64619178 (Onametostat) | 0.14 | PRMT5-MEP50 | Not Available | Not Available | Not Available | |

| LLY-283 | 22 (biochemical), 25 (cellular) | PRMT5 | Not Available | Not Available | Not Available |

Experimental Protocols

Detailed methodologies for key experiments are provided below. While specific protocols for this compound are not extensively published in peer-reviewed literature, the following are adapted from standard assays used for other PRMT5 inhibitors and are suitable for use with this compound.

PRMT5 Enzymatic Inhibition Assay (Adapted)

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of this compound on PRMT5.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (substrate)

-

S-adenosyl-L-[methyl-3H]-methionine (3H-SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Scintillation cocktail

-

Filter paper and scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant PRMT5/MEP50 complex, and the histone H4 peptide substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.

-

Initiate the methylation reaction by adding 3H-SAM.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by spotting the mixture onto filter paper.

-

Wash the filter paper to remove unincorporated 3H-SAM.

-

Add scintillation cocktail to the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Cellular Assay for Symmetric Dimethylation (Western Blot)

This protocol details the assessment of this compound's effect on the levels of symmetric dimethylarginine (sDMA) in cultured cells.

Materials:

-

Cell line of interest (e.g., cancer cell line with known PRMT5 activity)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies: anti-sDMA (symmetric dimethylarginine), anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of this compound (and a DMSO control) for a specified period (e.g., 48-72 hours).

-

Harvest the cells and lyse them using cell lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of sDMA, PRMT5, and the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving PRMT5 and a typical experimental workflow for studying this compound.

Caption: PRMT5 signaling pathways and points of inhibition by this compound.

Caption: A generalized experimental workflow for studying this compound.

Conclusion

This compound is a potent and valuable tool for investigating the biological roles of PRMT5 and the significance of symmetric arginine dimethylation. Its high potency makes it an effective probe for cellular and biochemical studies. The provided protocols and pathway diagrams offer a solid foundation for researchers to design and execute experiments aimed at understanding the intricate functions of PRMT5 in health and disease. Further research, particularly studies detailing its in vivo efficacy and selectivity, will continue to enhance its utility in the field of drug discovery and development.

References

Prmt5 Inhibition and its Impact on Spliceosome Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular homeostasis, playing a pivotal role in the regulation of gene expression through the symmetric dimethylation of arginine residues on histone and non-histone proteins. A primary function of PRMT5 is its essential role in the biogenesis of spliceosomes, the molecular machinery responsible for pre-mRNA splicing. Inhibition of PRMT5 has emerged as a promising therapeutic strategy in oncology and other diseases. This technical guide provides an in-depth overview of the effects of PRMT5 inhibition on spliceosome assembly, with a focus on the molecular mechanisms, experimental validation, and quantitative assessment of these effects. While specific data for a compound designated "Prmt5-IN-9" is not publicly available, this guide leverages data from well-characterized PRMT5 inhibitors to provide a comprehensive understanding of the consequences of targeting this enzyme.

The Role of PRMT5 in Spliceosome Assembly

The spliceosome is a large and dynamic ribonucleoprotein (RNP) complex that catalyzes the removal of introns from pre-messenger RNA (pre-mRNA). Its core components are small nuclear ribonucleoproteins (snRNPs), each consisting of a small nuclear RNA (snRNA) molecule and a set of associated proteins, including the Sm proteins (SmB/B', SmD1, SmD2, SmD3, SmE, SmF, and SmG).

PRMT5, in a complex with MEP50 (methylosome protein 50), is the primary enzyme responsible for the symmetric dimethylation of arginine (sDMA) residues within the C-terminal tails of Sm proteins SmB/B', SmD1, and SmD3.[1][2][3] This post-translational modification is a critical step in the assembly of the Sm core onto snRNAs. The sDMA modification of Sm proteins significantly enhances their binding affinity for the Survival of Motor Neuron (SMN) protein complex.[4] The SMN complex then facilitates the orderly assembly of the heptameric Sm ring around the snRNA, a crucial maturation step for snRNPs.[4]

Inhibition of PRMT5 disrupts this finely tuned process, leading to a cascade of events that ultimately impairs spliceosome function.

dot

References

- 1. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylation of Sm proteins by a complex containing PRMT5 and the putative U snRNP assembly factor pICln - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of pICLn in Methylation of Sm Proteins by PRMT5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assisted RNP assembly: SMN and PRMT5 complexes cooperate in the formation of spliceosomal UsnRNPs - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Consequences of PRMT5 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of numerous cellular processes, and its dysregulation is implicated in various malignancies. As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby influencing a wide array of downstream pathways.[1][2][3] This technical guide provides an in-depth overview of the cellular consequences of inhibiting PRMT5, with a focus on the mechanisms of action that underpin its therapeutic potential in oncology. We will explore its profound effects on RNA splicing, cell cycle progression, apoptosis, and DNA damage response, presenting key quantitative data and experimental methodologies for the discerning researcher.

Introduction to PRMT5

PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) marks on target proteins.[4] It functions within a larger complex, often with the cofactor MEP50 (methylosome protein 50), to regulate fundamental cellular activities such as transcription, translation, and signal transduction.[1][4] Elevated levels of PRMT5 are frequently observed in a variety of cancers, including lymphoma, leukemia, lung, and breast cancer, often correlating with poor prognosis.[5][6] This has positioned PRMT5 as a compelling therapeutic target, leading to the development of small molecule inhibitors aimed at disrupting its catalytic activity.[3]

Core Cellular Consequences of PRMT5 Inhibition

Inhibition of PRMT5 unleashes a cascade of cellular events, primarily stemming from its role in post-transcriptional and post-translational modifications. The most profound and widely studied consequences include disruption of RNA splicing, cell cycle arrest, induction of apoptosis, and impairment of the DNA damage response.

Alterations in RNA Splicing

A primary and critical function of PRMT5 is the methylation of components of the spliceosome machinery, particularly the Sm proteins (SmB/B', SmD1, and SmD3).[4] This methylation is crucial for the proper assembly and function of small nuclear ribonucleoproteins (snRNPs), the core components of the spliceosome.

Inhibition of PRMT5 leads to a global disruption of pre-mRNA splicing, characterized by an increase in intron retention and exon skipping events.[4][7] This disruption of normal splicing patterns can lead to the production of non-functional or truncated proteins, or trigger nonsense-mediated mRNA decay (NMD).[7]

A key example of splicing modulation by PRMT5 inhibition is the alternative splicing of MDM4. Inhibition of PRMT5 promotes the production of a shorter, unstable isoform of MDM4 (MDM4-S), leading to a decrease in the full-length MDM4 protein.[8] This, in turn, activates the p53 tumor suppressor pathway in p53 wild-type cells.[8]

Experimental Protocol: RNA-Sequencing and Alternative Splicing Analysis

-

Cell Treatment: Treat cancer cell lines with a PRMT5 inhibitor (e.g., GSK3326595 at 200 nM) or DMSO control for a specified time (e.g., 3 days).

-

RNA Extraction: Isolate total RNA from treated and control cells using a standard RNA extraction kit.

-

Library Preparation and Sequencing: Prepare RNA-sequencing libraries and perform deep sequencing.

-

Data Analysis: Align reads to the reference genome. Utilize tools like rMATS (replicate Multivariate Analysis of Transcript Splicing) to identify and quantify alternative splicing events (skipped exons, retained introns, alternative 3'/5' splice sites, mutually exclusive exons) with a false discovery rate (FDR) < 0.01.[9]

Cell Cycle Arrest and Reduced Proliferation

PRMT5 plays a significant role in promoting cell cycle progression. It has been shown to regulate the expression of key cell cycle proteins such as cyclin D1 and cyclin E1.[5] Inhibition of PRMT5 leads to a significant reduction in cell proliferation and can induce cell cycle arrest, primarily at the G1/S transition.[10] This is often accompanied by a decrease in the levels of pro-proliferative proteins and an increase in cell cycle inhibitors like p27.[5]

Quantitative Data: Effects of PRMT5 Inhibition on Cell Viability

| Cell Line | Inhibitor | Concentration | Time Point | Effect on Viability | Reference |

| HCT116 | GSK591 | 10 µM | 72h | Significant decrease | [5] |

| SW480 | GSK591 | 10 µM | 72h | Significant decrease | [5] |

| 17-71 (Canine Lymphoma) | C220 | Log10 increasing conc. | 5 days | Dose-dependent decrease | [11] |

| CLBL-1 (Canine Lymphoma) | C220 | Log10 increasing conc. | 5 days | Dose-dependent decrease | [11] |

Experimental Protocol: Cell Viability Assay

-